4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine
Overview
Description
4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine is a chemical compound with the molecular formula C12H16N2O4S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can lead to the replacement of the sulfonyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 4-Methyl-1-(4-aminophenyl)sulfonylpiperidine .
Scientific Research Applications
4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating new compounds.
Biology: Researchers use this compound to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The sulfonyl group can also influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine can be compared with other piperidine derivatives, such as:
4-Methyl-1-(4-aminophenyl)sulfonylpiperidine:
4-Methyl-1-(4-chlorophenyl)sulfonylpiperidine: This derivative has a chlorine atom instead of a nitro group, leading to different chemical properties and uses.
4-Methyl-1-(4-methoxyphenyl)sulfonylpiperidine: The presence of a methoxy group instead of a nitro group changes the compound’s electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of piperidine derivatives in scientific research and industry.
Properties
IUPAC Name |
4-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10-6-8-13(9-7-10)19(17,18)12-4-2-11(3-5-12)14(15)16/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYGZSGASXYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322832 | |
Record name | 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321970-52-9 | |
Record name | 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.